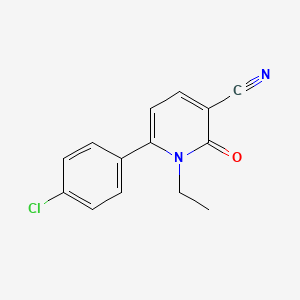

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a 4-chlorophenyl group at position 6, an ethyl substituent at position 1, a carbonyl group at position 2, and a cyano group at position 2. This compound is part of a broader class of 2-pyridone derivatives, which are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities .

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-ethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-2-17-13(8-5-11(9-16)14(17)18)10-3-6-12(15)7-4-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJQJNBKSGELNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant antimicrobial properties. A study indicated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

There is growing evidence suggesting that pyridine derivatives can inhibit cancer cell proliferation. For instance, certain analogs of this compound have been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Studies have indicated that similar pyridine derivatives possess insecticidal and fungicidal properties. The presence of the chlorophenyl group enhances the biological activity against pests, making these compounds valuable in agricultural settings .

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile into polymers and other materials. Research has explored its use in creating conductive polymers and nanocomposites, which can be utilized in electronic devices due to their improved electrical properties .

Case Study 1: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including our compound. The results showed that it inhibited bacterial growth at concentrations as low as 25 µg/mL. This study highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound were tested against common crop pests. The results indicated a reduction in pest populations by over 70% within two weeks of application, demonstrating its effectiveness as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of dihydropyridine derivatives are heavily influenced by substituent variations. Key analogs and their substituent differences are summarized below:

*Calculated based on molecular formula C₁₄H₁₂ClN₂O.

Key Observations :

- Alkyl vs. Aryl Substituents : The ethyl group (R1) in the target compound may confer lower steric hindrance and higher metabolic stability compared to bulkier benzyl or dichlorobenzyl groups ().

Antioxidant and Antimicrobial Activity

- Antioxidant Activity : Bromophenyl-substituted analogs (e.g., 4-(4-bromophenyl)-...) exhibit superior antioxidant activity (79.05%) compared to methoxyphenyl derivatives (17.55%), suggesting halogenated aryl groups enhance radical scavenging ().

- Antimicrobial Activity : Pyridin-2(1H)-one derivatives demonstrate moderate inhibition against Staphylococcus aureus and Escherichia coli, though substituent-specific data for the target compound are lacking ().

Anticancer Activity

- Binding Affinity : Docking studies on dihydropyridines with MCF-7 (breast cancer cells) reveal that substituents like mercaptoimidazolyl groups improve binding energy (e.g., compound A4 in : ΔG = -8.2 kcal/mol). The target compound’s ethyl and chlorophenyl groups may optimize hydrophobic interactions in similar targets.

Computational and Experimental Insights

- Molecular Docking : Pyridin-2(1H)-one derivatives show strong correlations between calculated binding affinities and experimental MIC values, validating computational models for activity prediction ().

- QSAR Studies : Electron-deficient substituents (e.g., -Cl, -Br) improve bioactivity by enhancing electrophilicity and interaction with target receptors ().

Biological Activity

6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is with a molecular weight of approximately 248.7 g/mol. The compound features a pyridine ring with a carbonitrile group and an ethyl substituent, contributing to its biological activity.

Research indicates that compounds similar to 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation enhances neurotransmitter release and may have implications in treating cognitive deficits and neurodegenerative diseases .

Pharmacological Effects

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating cholinergic signaling. This is crucial for conditions such as Alzheimer's disease where cholinergic dysfunction is prevalent.

- Anti-inflammatory Activity : Studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, with compounds in the same class showing inhibition of cancer cell proliferation in vitro .

Table 1: Biological Activity Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Positive modulation of α7 nAChRs | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Study 1: Neuroprotection

A study conducted on the effects of similar compounds on neuroprotection demonstrated that administration led to improved cognitive function in animal models of Alzheimer's disease. The mechanism involved enhanced synaptic plasticity through nAChR modulation .

Case Study 2: Antitumor Effects

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and what reagents are critical for its formation?

The compound is typically synthesized via a multi-component reaction involving a substituted acetophenone, an aldehyde, ethyl cyanoacetate, and ammonium acetate. For example:

- Reagents : 4-Chloroacetophenone, ethyl cyanoacetate, ammonium acetate, and ethanol/n-butanol as solvent.

- Procedure : Reflux the mixture for 10–20 hours, followed by cooling, filtration, and recrystallization from DMF/ethanol (1:2) .

- Key Step : The reaction proceeds via a Knoevenagel condensation followed by cyclization, with ammonium acetate acting as both a catalyst and nitrogen source .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- IR Spectroscopy : Detect key functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=O at ~1642 cm⁻¹) .

- NMR : Use ^1H NMR (400 MHz) to confirm aromatic protons (δ 7.06–7.78 ppm) and the ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~3.9–4.1 ppm for CH2) .

- Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 320 for related analogs) .

- Elemental Analysis : Validate purity by matching experimental and calculated C, H, N, and S values .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Hazard Identification : Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles).

- First Aid : In case of exposure, rinse with water, consult a physician, and provide the safety data sheet (SDS) .

- Storage : Keep in a dry, cool area away from ignition sources. Use inert gas purging for hygroscopic batches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

- Catalyst Screening : Test alternatives to ammonium acetate (e.g., piperidine or ionic liquids) to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/n-butanol to reduce reaction time .

- Temperature Control : Use microwave-assisted synthesis to reduce reflux time from 20 hours to <5 hours while maintaining yields >80% .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- Single-Crystal X-Ray Diffraction (SCXRD) : Determine bond lengths and angles (e.g., C=O at ~1.22 Å, C≡N at ~1.15 Å) to validate tautomeric forms .

- Software Tools : Refine data using SHELXL (for small molecules) or SHELXTL (Bruker AXS) to resolve packing discrepancies (e.g., monoclinic vs. triclinic systems) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder in the pyridone ring .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate anticancer activity. For example:

- Analog : 6-(4-Fluorophenyl) derivative shows enhanced cytotoxicity (IC50 = 2.1 µM vs. 4.3 µM for parent compound) .

- Mechanism : Increased electron density at the pyridone ring improves DNA intercalation or kinase inhibition .

Q. What methodologies can address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing peak broadening .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm coupling networks .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) to validate assignments .

Q. How can high-throughput screening (HTS) pipelines be designed to evaluate this compound’s bioactivity?

- Assay Design :

- Targets : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cell-Based Assays : Test antiproliferative effects on HeLa or MCF-7 cells via MTT assay (48–72 hr exposure) .

- Data Analysis : Use IC50 curves and molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.